3-[4-Amino-3-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid
Description
The compound 3-[4-Amino-3-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid is a 1,2,4-triazine derivative featuring a propanoic acid side chain, a sulfanyl-linked 2-(4-methoxyanilino)-2-oxoethyl substituent, and key functional groups (amino and oxo) on the triazine core.
Properties
IUPAC Name |
3-[4-amino-3-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O5S/c1-25-10-4-2-9(3-5-10)17-12(21)8-26-15-19-18-11(6-7-13(22)23)14(24)20(15)16/h2-5H,6-8,16H2,1H3,(H,17,21)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPFVACQLVNMMCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C(=O)N2N)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[4-Amino-3-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid is a complex organic compound with significant potential in biological applications. This article explores its synthesis, biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula C15H17N5O5S and features a unique structure that includes an amino group, a sulfanyl group, and a triazine ring. Its IUPAC name is derived from its various functional groups, which contribute to its biological activity.
Synthesis
The synthesis typically involves the reaction of 4-amino-5-oxo-1,2,4-triazine with a sulfanyl group and a propanoic acid derivative. The process can be optimized for high purity and yield using automated reactors in industrial settings .
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Properties : Studies have suggested that derivatives of triazine compounds exhibit significant antimicrobial activity. The presence of the sulfanyl group may enhance this property by interacting with microbial enzymes .
- Anticancer Potential : The compound has shown promise in inhibiting cancer cell proliferation. In vitro studies have demonstrated its efficacy against specific cancer cell lines, suggesting potential as an anticancer agent. For instance, similar triazine derivatives have been tested against leukemia cells with varying degrees of success .
- Mechanism of Action : The mechanism involves inhibition of key enzymes involved in DNA replication and protein synthesis. The interaction with these molecular targets leads to apoptosis in cancer cells and disruption of microbial growth.
Case Study 1: Anticancer Activity
A study published in PubMed investigated the effects of various triazine derivatives on CCRF-CEM leukemia cells. It was found that certain analogues showed IC50 values significantly lower than 20 µg/mL, indicating potential effectiveness in targeting cancer cells .
Case Study 2: Antimicrobial Efficacy
Another research effort focused on the antimicrobial properties of similar triazine compounds against Gram-positive and Gram-negative bacteria. The results indicated a notable reduction in bacterial viability, supporting the hypothesis that triazine derivatives can serve as effective antimicrobial agents .
Comparative Analysis
| Compound Name | Biological Activity | IC50 Value (µg/mL) | Notes |
|---|---|---|---|
| This compound | Anticancer | Varies; some < 20 | Effective against leukemia cells |
| 4-amino-7-oxo-substituted analogues | Anticancer | > 20 for most | Inactive due to carbonyl group |
| Similar triazine derivatives | Antimicrobial | Varies; some effective | Effective against various bacteria |
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Electron-Donating vs. Withdrawing Groups: The target compound’s 4-methoxyanilino group (electron-donating) likely increases solubility compared to the 3-chloro-2-methylphenyl analog (electron-withdrawing) .
- Bulk and Bioavailability : The 2,3-dihydrobenzodioxin substituent in introduces a rigid, bulky structure that may reduce metabolic degradation, whereas the 4-isopropylphenyl group in balances lipophilicity and membrane permeability.
- Core Heterocycle Variations : Triazine derivatives (target, ) typically exhibit stronger hydrogen-bonding capabilities than triazole analogs (), influencing target binding specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
